3-Methoxycyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
3-methoxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-7-4-2-3-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWNRNMMEKTYGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395252 | |
| Record name | 3-methoxycyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99799-10-7 | |
| Record name | 3-Methoxycyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99799-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methoxycyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxycyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Hydrogenation of Benzenecarboxylic Acid Derivatives
A notable industrially relevant method for preparing cyclohexanecarboxylic acid derivatives, including methoxy-substituted analogs, involves catalytic hydrogenation of benzenecarboxylic acid compounds. This process includes:
- Step 1: Hydrogenation of the aromatic benzene ring of benzenecarboxylic acid derivatives under hydrogen gas in the presence of aryl hydrogenation catalysts such as rhodium or ruthenium compounds supported on solids.
- Step 2: The reaction is conducted in solvents containing tertiary cyclic amide compounds (e.g., N-methyl-2-pyrrolidone), which facilitate the hydrogenation process and allow recycling of solvents.
- Step 3: Under controlled conditions, the benzene ring is converted to a cyclohexane ring, yielding cyclohexanecarboxylic acid derivatives with the desired substitution pattern, including the 3-methoxy group if present on the starting benzenecarboxylic acid.
This two-step hydrogenation process can be adapted to produce 3-methoxycyclohexanecarboxylic acid by starting from 3-methoxybenzenecarboxylic acid, followed by hydrogenation of both the aromatic ring and, if needed, further hydrogenation of carboxylic acid groups to hydroxymethyl derivatives.
Stereochemical Considerations and Isomer Formation
The cyclohexane ring in this compound can exist in different stereochemical forms (cis/trans isomers), which affect the physical and chemical properties of the compound. Preparation methods must consider:
- Isomer Ratios: Hydrogenation conditions and catalysts influence the cis/trans ratio of the product.
- Purification: Chromatographic techniques or crystallization may be required to separate isomers for applications requiring stereochemical purity.
Summary Table of Preparation Methods
Detailed Research Findings
- The patent literature describes efficient hydrogenation processes that use rhodium or ruthenium catalysts supported on solids in the presence of tertiary cyclic amide solvents to convert benzenecarboxylic acids to cyclohexanecarboxylic acids, including methoxy-substituted derivatives.
- The solvent system plays a critical role in catalyst performance and product separation, enabling recycling and minimizing waste.
- The cis/trans ratio of cyclohexanedicarboxylic acids formed can range typically from 3.0 to 5.2, indicating significant stereochemical complexity that needs to be managed during preparation.
- Conversion of the carboxylic acid to the corresponding acyl chloride via chlorinating agents like thionyl chloride is a well-established method to facilitate further synthetic transformations, including nucleophilic substitution to form amides or esters.
- Research articles on cyclohexanecarboxylic acid derivatives highlight the importance of stereochemical purity and the use of protecting groups or specific catalysts to control the substitution pattern and stereochemistry during synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxycyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexanecarboxylic acid derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₁₄O₃
- Molecular Weight : 158.19 g/mol
- Density : 1.087 g/mL at 25°C
- Boiling Point : 140-142°C at 5 mm Hg
- Flash Point : >230°F (113°C)
The compound features both a methoxy group and a carboxylic acid functional group, which contributes to its reactivity and versatility in synthetic applications .
Chemical Synthesis
This compound serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Electrocatalytic Hydrogenation : Research has shown that this compound can be involved in the electrocatalytic hydrogenation of benzoic acids to cyclohexanecarboxylic acids under mild conditions, demonstrating its utility in producing complex organic molecules .
- Synthesis of Polyketides : The compound is also utilized in the production of polyketides, which are important for drug development. It acts as a precursor in the biosynthetic pathways leading to various natural products .
Pharmaceutical Applications
The pharmaceutical potential of this compound lies primarily in its role as a precursor for drug synthesis:
- Rapamycin Analogues : It has been noted that derivatives of cyclohexanecarboxylic acids, including 3-methoxy derivatives, can be used to generate novel rapamycin analogues. These compounds have shown promise in inhibiting the mTORC1 pathway, which is critical for regulating cell growth and metabolism .
- Antimicrobial Properties : Some studies have indicated that compounds derived from this compound exhibit antimicrobial activity, making them candidates for further investigation in antibiotic development .
Biosynthetic Research
The compound plays a significant role in biosynthetic research, particularly in understanding the mechanisms of natural product formation:
- Diversity-Oriented Synthesis : It has been employed in experiments aimed at bioengineering the rapamycin biosynthetic gene cluster, leading to the discovery of various analogues with altered structures but retained biological activity. This highlights its importance in advancing synthetic biology and pharmacology .
Case Studies
Mechanism of Action
The mechanism of action of 3-methoxycyclohexanecarboxylic acid involves its interaction with specific molecular targets. The methoxy group and carboxylic acid functionality allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways and influence the compound’s effects .
Comparison with Similar Compounds
Key Observations :
- Stereochemistry: Unlike 3-Methylcyclohexanecarboxylic acid (with defined stereocenters), the target compound and 3-Aminocyclohexanecarboxylic acid exist as stereoisomeric mixtures, complicating enantioselective applications .
- Molecular Weight : The methoxycarbonyl derivative (C₉H₁₄O₄) has the highest molecular weight due to its additional ester group .
Physicochemical Properties
- Solubility: The methoxy group enhances water solubility compared to non-polar analogs like 3-Methylcyclohexanecarboxylic acid. However, the ketone in 3-Oxocyclohexanecarboxylic acid may reduce solubility due to increased hydrophobicity .
- Acidity : The carboxylic acid group (pKa ~4-5) dominates acidity, but electron-withdrawing substituents (e.g., methoxy) slightly enhance acidity compared to electron-donating groups (e.g., methyl) .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
Table 2: Key Suppliers and Purity
| Compound | Supplier | Purity | Price (USD/g) |
|---|---|---|---|
| This compound | Santa Cruz Biotechnology | 98% | 85.00 |
| 3-Methylcyclohexanecarboxylic acid | Sigma-Aldrich | 97% | 45.00 |
| 3-Oxocyclohexanecarboxylic acid | Alfa Aesar | 95% | 60.00 |
Biological Activity
3-Methoxycyclohexanecarboxylic acid (C8H14O3) is a cyclic carboxylic acid that has garnered interest due to its potential biological activities. This compound is characterized by a methoxy group and a cyclohexane ring, which contribute to its unique chemical properties and biological interactions.
- Molecular Formula: C8H14O3
- Molecular Weight: 158.20 g/mol
- Structure: Contains a cyclohexane ring substituted with a methoxy group and a carboxylic acid functional group.
Research indicates that this compound may influence various biological pathways, primarily through its interaction with key enzymes and receptors. Notably, it has been observed to modulate the mTORC1 signaling pathway, which is crucial for cell growth and metabolism. The compound's structural features allow it to bind effectively to proteins involved in these pathways, potentially altering their activity.
Inhibition of Peptidyl-Prolyl Isomerase (PPIase)
Studies have demonstrated that this compound exhibits inhibitory effects on PPIase activity, specifically targeting FK506-binding proteins (FKBPs). This inhibition can impact various cellular processes, including immune responses and cell proliferation.
Antimicrobial Activity
In vitro assays have shown that this compound possesses antimicrobial properties against certain pathogenic bacteria. For instance, it has demonstrated effectiveness against Burkholderia pseudomallei, a bacterium responsible for melioidosis, showcasing an IC50 value of less than 25 nM .
Antifungal Properties
The compound has also been evaluated for its antifungal activity using Saccharomyces cerevisiae as a model organism. Results indicated that it retains significant antifungal properties, likely through similar mechanisms that inhibit the mTOR pathway .
Case Study 1: Inhibition of mTOR Pathway
In a controlled laboratory setting, researchers investigated the effects of this compound on the mTORC1 pathway. The study revealed that while the compound reduced the phosphorylation of S6 ribosomal protein (a downstream target of mTOR), its efficacy diminished with alterations in the cyclohexane ring structure. This finding emphasizes the importance of molecular configuration in determining biological activity .
Case Study 2: Antimicrobial Efficacy Against Burkholderia pseudomallei
A series of experiments assessed the antimicrobial efficacy of this compound against Burkholderia pseudomallei. The compound was found to significantly increase the survival rates of human macrophages exposed to this pathogen, suggesting potential therapeutic applications in treating infections caused by this bacterium .
Table 1: Biological Activities of this compound
Q & A
Q. What are the common synthetic routes for 3-Methoxycyclohexanecarboxylic acid, and how are reaction conditions optimized?
The synthesis typically involves methoxylation and oxidation steps. For structurally similar compounds like 1-Methoxycyclohexane-1-carboxylic acid, cyclohexanone is reacted with methanol under acid catalysis to form a methoxy intermediate, followed by oxidation using agents like KMnO₄ or CrO₃ . Optimization includes adjusting catalyst concentration (e.g., H₂SO₄ for methoxylation) and temperature (60–80°C for oxidation). Yield improvements may involve continuous flow reactors for better heat and mass transfer .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : The methoxy group (δ ~3.3 ppm in ¹H NMR) and carboxylic proton (δ ~12 ppm in ¹H NMR; δ ~170–180 ppm in ¹³C NMR) are diagnostic.
- IR : Stretching vibrations for C=O (~1700 cm⁻¹) and O–CH₃ (~2850–3000 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 158.19 g/mol for analogs) confirm molecular weight .
Q. How does the methoxy group influence the compound’s solubility and reactivity?
The methoxy group increases hydrophobicity compared to non-substituted cyclohexanecarboxylic acids. Its electron-donating nature directs electrophilic substitution reactions to specific ring positions. For example, in 6-Methylcyclohex-3-ene-1-carboxylic acid, substituents alter ring strain and reactivity toward oxidation or reduction .
Advanced Questions
Q. How can researchers resolve contradictions in reported reaction yields for methoxylation-oxidation sequences?
Discrepancies often arise from varying catalyst purity or oxidation conditions. For instance, CrO₃ may over-oxidize side products, while KMnO₄ requires strict pH control. Systematic studies using Design of Experiments (DoE) can isolate variables like temperature, solvent polarity, and catalyst loading . Comparative HPLC or GC-MS analysis of byproducts can identify yield-limiting factors .
Q. What strategies enable enantioselective synthesis of this compound if chiral centers are present?
Chiral resolution techniques, such as chiral column chromatography or enzymatic kinetic resolution, are effective. For analogs like (2R,3R)-2-methyloxane-3-carboxylic acid, asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries can induce stereoselectivity . X-ray crystallography or circular dichroism (CD) validates enantiomeric purity .
Q. What methodologies assess the compound’s interaction with biological targets (e.g., enzymes)?
- In vitro assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates or isothermal titration calorimetry (ITC).
- Docking studies : Computational models (e.g., AutoDock Vina) predict binding modes to targets like cyclooxygenase or cytochrome P450 .
- Metabolic stability tests : LC-MS tracks degradation in liver microsomes to evaluate pharmacokinetic profiles .
Q. How do steric and electronic effects of substituents impact regioselectivity in derivative synthesis?
In 4-Methylcyclohex-1-ene-1-carboxylic acid, the methyl group’s steric hindrance directs electrophiles to less hindered positions. For this compound, computational tools (e.g., DFT calculations) predict regioselectivity in reactions like halogenation or esterification by analyzing charge distribution and transition states .
Data Contradiction Analysis
Q. Why do some studies report divergent oxidation outcomes for methoxy-substituted cyclohexanecarboxylic acids?
Contradictions may stem from:
- Oxidant selectivity : KMnO₄ preferentially oxidizes allylic C–H bonds, while CrO₃ targets primary alcohols.
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates differently than protic solvents (e.g., H₂O).
- Substituent positioning : 3-Methoxy vs. 1-Methoxy analogs exhibit varying ring conformations, altering oxidation pathways .
Methodological Tables
Table 1. Comparison of Oxidation Agents for Cyclohexanecarboxylic Acid Derivatives
| Oxidant | Conditions | Yield (%) | Key Byproducts | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 80°C, pH 7 | 65–75 | Diketones, CO₂ | |
| CrO₃ | H₂SO₄, 60°C | 70–85 | Esters, Aldehydes | |
| Ozone (O₃) | CH₂Cl₂, -78°C | 50–60 | Ozonides, Fragments |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
